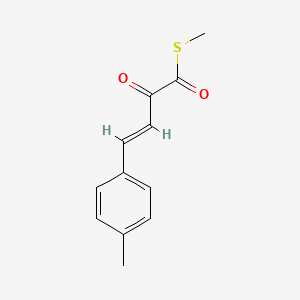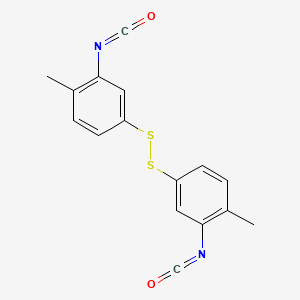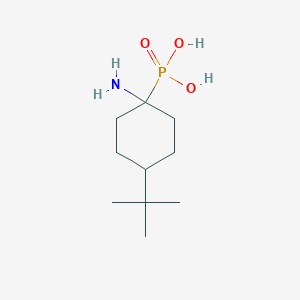![molecular formula C9H18N2O B12521537 ((6R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-6-YL)methanol CAS No. 816429-60-4](/img/structure/B12521537.png)
((6R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-6-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((6R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-6-YL)methanol is a chemical compound with a unique structure that includes a pyrido[1,2-A]pyrazine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((6R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-6-YL)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a dihydropyridine derivative, followed by reduction and cyclization steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Analyse Des Réactions Chimiques
Types of Reactions
((6R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-6-YL)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanol group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: The major product is often a ketone or aldehyde derivative.
Reduction: The primary product is the fully reduced form of the compound.
Substitution: The major products are substituted derivatives where the methanol group is replaced by other functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, ((6R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-6-YL)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an enzyme inhibitor, which could lead to the development of new therapeutic agents.
Medicine
In medicine, this compound is being investigated for its potential use in treating various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mécanisme D'action
The mechanism of action of ((6R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-6-YL)methanol involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, which is crucial in regulating various biological pathways. The exact molecular targets and pathways are still under investigation, but initial studies suggest its potential in modulating metabolic and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[1,2-A]pyrazine derivatives: These compounds share a similar core structure but differ in their functional groups and side chains.
Octahydro-1H-pyrido[1,2-A]pyrazin derivatives: These compounds have variations in the degree of saturation and substitution patterns.
Uniqueness
((6R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-6-YL)methanol is unique due to its specific stereochemistry and functional groups. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
816429-60-4 |
|---|---|
Formule moléculaire |
C9H18N2O |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
[(6R,9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazin-6-yl]methanol |
InChI |
InChI=1S/C9H18N2O/c12-7-9-3-1-2-8-6-10-4-5-11(8)9/h8-10,12H,1-7H2/t8-,9+/m0/s1 |
Clé InChI |
ITBZIIRMASQCRM-DTWKUNHWSA-N |
SMILES isomérique |
C1C[C@H]2CNCCN2[C@H](C1)CO |
SMILES canonique |
C1CC2CNCCN2C(C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


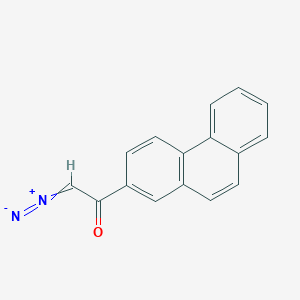
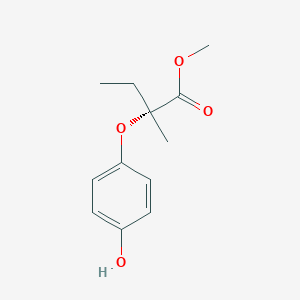
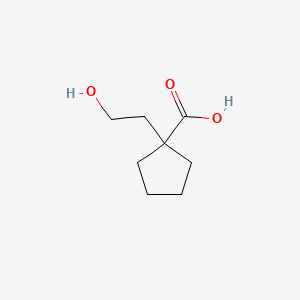
![8-[(Pyridin-2-yl)ethynyl]quinoline](/img/structure/B12521477.png)
![4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline](/img/structure/B12521479.png)



![1-Hexanone, 1-[5-[1-(1H-pyrrol-2-yl)hexyl]-1H-pyrrol-2-yl]-](/img/structure/B12521493.png)
![(R)-2-(1-Naphthyl)-8-diphenylphosphino-1-[(R)-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl]-1,2-dihydroquinoline](/img/structure/B12521498.png)
![4-{[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzamide](/img/structure/B12521505.png)
